
Morphine-D3 6ss-D-Glucuronide; ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-(methyl-d3)morphinan-6-yl (9CI); (5a,6a)-7,8-Didehydro-4,5-epoxy-3-hydroxy-17-methyl-d3-morphinan-6-yl ss-D-Glucopyranosiduronic Acid; Morphine-d3 6-O-Glucuronide; Morphine-d3 6-Glucuronide; Morphine-d3 Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphine-6-beta-D-glucuronide-D3 solution is a certified reference material with a concentration of 100 micrograms per milliliter in a methanol: water (1:1) mixture. This compound is a deuterated form of morphine-6-beta-D-glucuronide, which is a primary plasma and urinary metabolite of the opiate analgesic morphine . Morphine-6-beta-D-glucuronide is known for its potent analgesic properties and is used in various scientific and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morphine-6-beta-D-glucuronide-D3 involves the glucuronidation of morphine. This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which facilitate the addition of a glucuronide moiety to the C6 position of morphine . The reaction typically occurs in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor .
Industrial Production Methods
Industrial production of morphine-6-beta-D-glucuronide-D3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated into a solution with methanol and water for use as a certified reference material .
Chemical Reactions Analysis
Types of Reactions
Morphine-6-beta-D-glucuronide-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the glucuronide moiety or the morphine backbone.
Substitution: Substitution reactions can occur at the glucuronide moiety or the morphine structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of morphine-6-beta-D-glucuronide derivatives with altered functional groups .
Scientific Research Applications
Pharmacological Effects
Morphine-D3 6-O-Glucuronide is an important metabolite produced through the glucuronidation of morphine. Unlike morphine, which acts as a potent opioid agonist, Morphine-D3 6-O-Glucuronide has limited opioid activity but may exhibit other pharmacological properties:
- Analgesic Properties : While primarily inactive as an opioid agonist, Morphine-D3 6-O-Glucuronide contributes to the overall analgesic effect of morphine through its influence on the pharmacokinetics and dynamics of the parent compound .
- Convulsant Activity : Some studies suggest that Morphine-D3 6-O-Glucuronide may have convulsant properties, potentially interacting with glycine and GABA receptors rather than opioid receptors. This can lead to adverse effects such as seizures, particularly in patients with impaired renal function where accumulation occurs .
Analytical Methods for Quantification
The accurate quantification of Morphine-D3 6-O-Glucuronide is crucial for clinical and forensic toxicology. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is commonly employed for this purpose:
- HPLC-MS/MS Methodology : A robust assay has been developed that allows for the simultaneous quantification of morphine and its glucuronides (including Morphine-D3 6-O-Glucuronide) in human serum. This method involves protein precipitation followed by chromatographic separation and mass spectrometric detection, ensuring high sensitivity and specificity .
- Standardization and Validation : The assay follows Clinical and Laboratory Standards Institute guidelines for validation, ensuring reliability in clinical settings. Parameters such as retention time, mass-to-charge ratios, and collision energies are meticulously optimized to enhance detection accuracy .
Clinical Implications and Case Studies
Morphine-D3 6-O-Glucuronide's role in pain management is underscored by various case studies highlighting its relevance in clinical practice:
- Pain Management in Cancer Patients : In a documented case, a patient with metastatic breast cancer exhibited severe pain unresponsive to standard doses of morphine. Adjustments in opioid therapy, including considerations for metabolites like Morphine-D3 6-O-Glucuronide, were necessary to achieve adequate pain control .
- Toxicity Concerns : Accumulation of Morphine-D3 6-O-Glucuronide due to renal impairment has been associated with increased risk of convulsions and other neurological symptoms. Monitoring levels of this metabolite can be critical in managing patients with compromised kidney function .
Mechanism of Action
Morphine-6-beta-D-glucuronide-D3 exerts its effects primarily through the mu opioid receptor, similar to morphine . It has a slightly higher affinity for the delta receptor and a lower affinity for the kappa receptor compared to morphine . The compound’s analgesic action involves binding to these receptors, leading to the inhibition of pain signal transmission in the central nervous system . Additionally, it has been shown to have a lower affinity for the mu2 receptor but equal affinity to the mu1 receptor .
Comparison with Similar Compounds
Similar Compounds
Morphine-3-beta-D-glucuronide: Another major metabolite of morphine, but with different pharmacological properties.
Morphine-6-beta-D-glucuronide: The non-deuterated form of the compound, used in similar research applications.
Codeine-6-glucuronide: A metabolite of codeine with similar glucuronidation at the C6 position.
Uniqueness
Morphine-6-beta-D-glucuronide-D3 is unique due to its deuterated labeling, which provides enhanced stability and allows for more precise quantification in analytical applications . This makes it particularly valuable in pharmacokinetic studies and forensic analysis where accurate measurement of morphine metabolites is crucial .
Biological Activity
Morphine-D3 6-O-glucuronide (M6G) is a significant metabolite of morphine, primarily formed through the action of uridine 5′-diphospho-glucuronosyltransferases (UGTs). This compound has garnered attention due to its potent analgesic properties and distinct biological activities compared to its parent compound, morphine, and its other metabolite, morphine-3-glucuronide (M3G).
Metabolism and Pharmacokinetics
Morphine is metabolized mainly in the liver via glucuronidation, resulting in two primary metabolites: M6G and M3G. The enzymatic conversion is predominantly facilitated by UGT2B7 and UGT2B4, which attach glucuronic acid to the C6 hydroxyl group of morphine, producing M6G. In contrast, M3G is formed by glucuronidation at the C3 position. The pharmacokinetics of these metabolites differ significantly:
Metabolite | Formation | Biological Activity | Half-Life |
---|---|---|---|
Morphine | Parent drug | Analgesic | 2-3 hours |
Morphine-6-Glucuronide (M6G) | C6 position glucuronidation | Potent analgesic | 2-4 hours |
Morphine-3-Glucuronide (M3G) | C3 position glucuronidation | Neuroexcitatory, antagonistic effects on analgesia | Variable |
M6G exhibits a half-life similar to that of morphine, but it is significantly more potent as an analgesic. Studies have confirmed that M6G can provide effective pain relief in various clinical settings, including palliative care for terminally ill patients .
Analgesic Properties
The analgesic efficacy of M6G has been well-documented in both animal models and human studies. M6G binds to the mu-opioid receptor (MOR), similar to morphine, but with a higher affinity. This binding results in enhanced antinociceptive effects without the severe side effects often associated with morphine. For instance:
- In clinical trials involving cancer patients, M6G was shown to produce significant pain relief with fewer adverse effects compared to morphine .
- Animal studies indicate that M6G provides effective pain management in models of acute and chronic pain .
Neuroexcitatory Effects of M3G
Conversely, M3G has been associated with neuroexcitatory effects rather than analgesia. It has been reported to induce hyperalgesia and allodynia in animal studies, which may counteract the analgesic effects of morphine when co-administered . This antagonistic property highlights the importance of understanding the balance between these metabolites when considering morphine dosing.
Clinical Implications
The differential biological activities of M6G and M3G underscore the necessity for careful consideration in clinical practice:
- Pain Management : The use of M6G can be particularly beneficial for patients who experience inadequate pain relief from morphine alone or those who suffer from significant side effects due to M3G accumulation.
- Renal Impairment : In patients with renal impairment, both M3G and M6G can accumulate, potentially leading to increased side effects or toxicity. Clinicians must monitor these patients closely and adjust dosages accordingly .
Case Studies
Several case studies illustrate the practical applications of understanding these metabolites:
- Palliative Care : A study involving terminally ill patients showed that those treated with M6G experienced better pain control and fewer side effects than those receiving standard morphine therapy .
- Chronic Pain Management : In patients with chronic non-cancer pain, switching from morphine to a regimen including M6G resulted in improved pain scores and reduced instances of neuroexcitatory symptoms associated with high levels of M3G .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Morphine-D3 6-O-Glucuronide and its metabolites in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. For example, transitions such as 465.2 → 289.2 and 465.2 → 165.1 are used for Morphine-D3 6-O-Glucuronide in plasma . Solid-phase extraction (SPE) is critical for isolating analytes from complex matrices like blood, urine, or cerebrospinal fluid (CSF) . Deuterated internal standards (e.g., Morphine-D3, Codeine-D3) improve precision by correcting for matrix effects .
Q. How should biological samples containing Morphine-D3 6-O-Glucuronide be stored to ensure stability?
- Methodological Answer : Stability depends on storage conditions:
- Fresh blood/plasma : Stable at 4°C for ≤6 months .
- Postmortem samples : Degradation occurs at 20°C; store at -20°C to prevent hydrolysis of glucuronides to free morphine .
- Light exposure : Avoid to prevent photodegradation, particularly for Morphine-3-glucuronide (M3G) .
Q. What are the key pharmacokinetic parameters of Morphine-6-glucuronide (M6G) in neonates and adults?
- Methodological Answer : In neonates, M6G clearance is 0.71 ± 0.36 mL/min/kg, with an elimination half-life of 18.2 ± 13.6 hours . Adults exhibit similar metabolic ratios (M3G:M6G ≈ 11:1 in plasma), but renal impairment drastically reduces M6G clearance, necessitating dose adjustments .
Advanced Research Questions
Q. How does Morphine-6-glucuronide (M6G) contribute to morphine's analgesic efficacy compared to the parent drug?
- Methodological Answer : M6G contributes ~85–97% of total analgesia after morphine administration, depending on the route (oral, IV, rectal). Calculate free CSF concentrations adjusted for µ-opioid receptor affinity (M6G has 50× higher affinity than morphine) and plasma protein binding (M6G: 10–15% unbound vs. morphine: 30–40%) . In renal failure, M6G accumulates, shifting morphine’s role to a prodrug .
Q. What experimental approaches can resolve contradictions in postmortem redistribution (PMR) studies of morphine glucuronides?
- Methodological Answer : PMR artifacts arise from glucuronide hydrolysis in stored samples. Use validated LC-MS/MS protocols to differentiate intact glucuronides from free morphine. For example, monitor transitions specific to glucuronides (e.g., 462.2 → 286.1 for M3G) and compare ratios in fresh vs. postmortem samples . Kinetic modeling (pseudo first-order decay) quantifies decomposition rates .
Q. How do drug interactions (e.g., ranitidine) alter the metabolic fate of morphine glucuronides?
- Methodological Answer : Ranitidine reduces serum M3G/M6G ratios by inhibiting UDP-glucuronosyltransferase (UGT) isoforms. Design crossover studies with oral morphine ± ranitidine, measuring AUC(0–90) for metabolites. Urinary M3G/M6G ratios remain unaffected, suggesting compartment-specific UGT modulation .
Q. What population pharmacokinetic models predict CSF concentrations of M6G in neurosurgical patients?
- Methodological Answer : A two-compartment model with creatinine clearance as a covariate predicts CSF M6G levels. Key parameters:
- Morphine clearance : 1838 mL/min (plasma) vs. 42.1 mL/min (M6G) .
- CSF transfer : Delayed for M6G (Tmax ≈ 443 min) due to blood-brain barrier permeability limitations. Incorporate P-glycoprotein polymorphisms (e.g., exon 26) to explain interindividual variability .
Q. Methodological Considerations Table
Properties
Molecular Formula |
C23H27NO9 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i1D3 |
InChI Key |
GNJCUHZOSOYIEC-YTLCJKNCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.